

Pretomanid-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: **Pretomanid-d4**

Cat. No.: **B15556213**

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Technical Guide: Pretomanid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pretomanid-d4**, a deuterated analog of the anti-tuberculosis drug Pretomanid. This document outlines its core physicochemical properties, mechanism of action, and relevant experimental methodologies, tailored for a scientific audience.

Core Physicochemical Data

Pretomanid-d4 serves as a crucial internal standard for the quantitative analysis of Pretomanid in biological matrices, owing to its similar chemical properties and distinct mass.[\[1\]](#)

Property	Value	Reference
CAS Number	1346617-34-2	[2] [3] [4] [5]
Alternate CAS Number	187235-37-6 (unlabelled)	[2] [4]
Molecular Formula	C ₁₄ H ₈ D ₄ F ₃ N ₃ O ₅	[4] [5]
Molecular Weight	363.28 g/mol	[2] [4] [5]

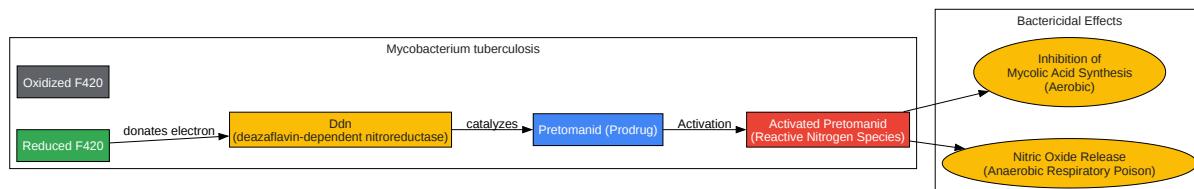
Mechanism of Action: A Dual Threat to *Mycobacterium tuberculosis*

Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.^{[2][3]} Its deuterated form, **Pretomanid-d4**, is expected to follow the same activation pathway and mechanism of action. The drug exhibits a dual mechanism, targeting both actively replicating and dormant, non-replicating bacteria.^{[2][3][4]}

Under aerobic conditions, characteristic of actively replicating *M. tuberculosis*, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.^{[3][4]} This disruption of cell wall integrity leads to bacterial cell death.

In anaerobic environments, where dormant bacteria reside, Pretomanid acts as a respiratory poison.^{[2][3]} The activation of Pretomanid releases nitric oxide (NO), a reactive nitrogen species that is toxic to the bacteria and disrupts cellular respiration.^[3]

The activation of Pretomanid is a critical step in its mechanism and is dependent on a specific enzymatic pathway within the bacterium. This process is initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420.^[2]



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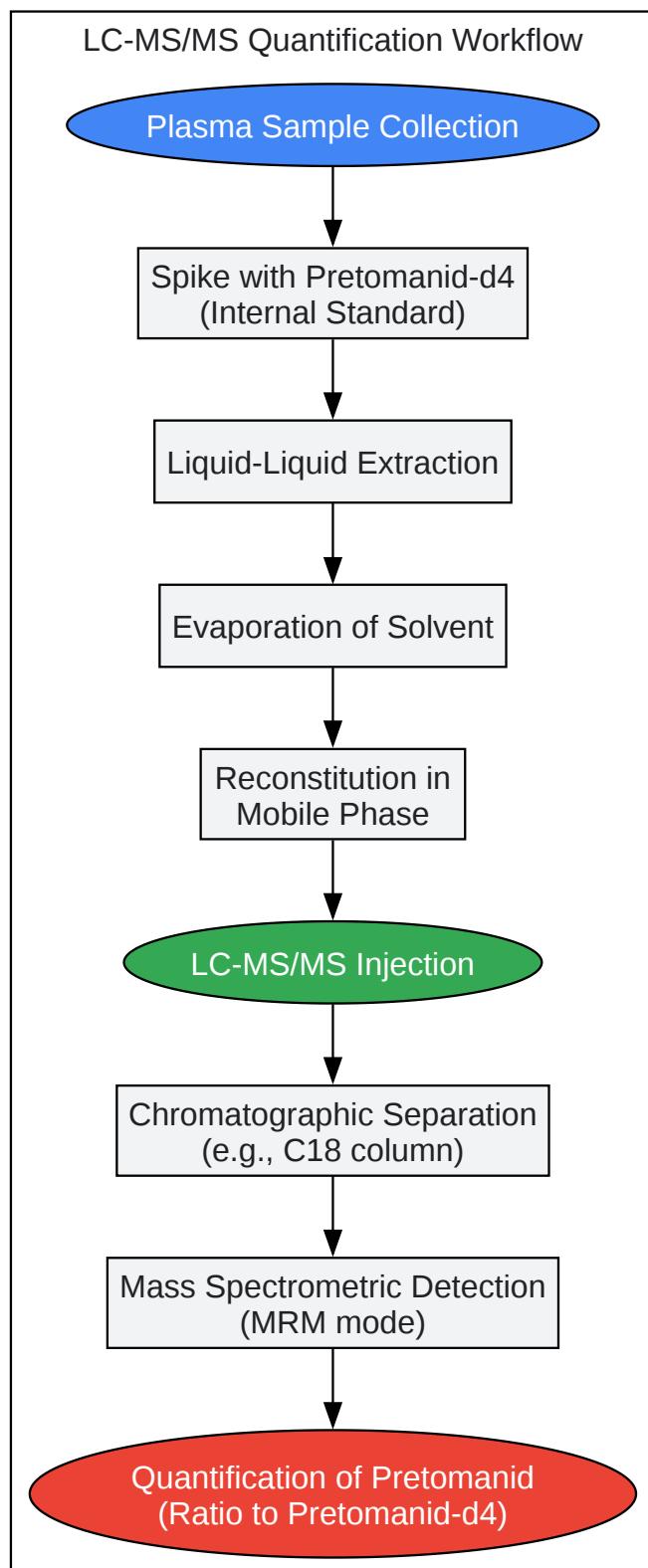
Pretomanid Activation and Mechanism of Action.

Experimental Protocols: Quantification in Biological Matrices

Pretomanid-d4 is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Pretomanid in plasma samples.^[6] A general workflow for such an analysis is outlined below.

Sample Preparation and Analysis Workflow

A validated method for the extraction and quantification of Pretomanid from human plasma typically involves liquid-liquid extraction followed by LC-MS/MS analysis.^[6]



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General workflow for Pretomanid quantification.

Key Methodological Considerations:

- Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for separation.^{[7][8]} A C18 column with a suitable mobile phase, such as a mixture of ammonium acetate buffer and methanol, has been shown to be effective.^[7]
- Mass Spectrometry: Detection is typically performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.^[6]
- Validation: The analytical method should be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, linearity, and robustness.^[6]

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